molecular formula C20H20N2O4 B12431248 N-Feruloylserotonin-d3

N-Feruloylserotonin-d3

Cat. No.: B12431248
M. Wt: 355.4 g/mol
InChI Key: WGHKJYWENWLOMY-RQTUGABZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Feruloylserotonin-d3 can be synthesized through the reaction of serotonin with ferulic acid. The process involves the formation of an amide bond between the amino group of serotonin and the carboxyl group of ferulic acid. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound involves the extraction of serotonin and ferulic acid from natural sources, followed by their chemical coupling. High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-Feruloylserotonin from safflower seed meal . This method ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Feruloylserotonin-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various oxidative and reductive derivatives of this compound, which retain the core structure of the compound while exhibiting different functional groups .

Scientific Research Applications

N-Feruloylserotonin-d3 has a wide range of scientific research applications:

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

355.4 g/mol

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3

InChI Key

WGHKJYWENWLOMY-RQTUGABZSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O

Origin of Product

United States

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